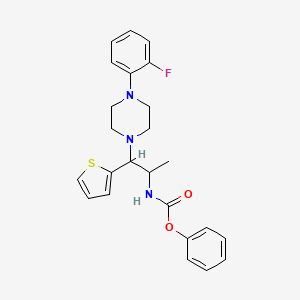

Phenyl (1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)carbamate

Description

This compound belongs to a class of arylpiperazine derivatives fused with heterocyclic thiophene moieties. Its structure features a 2-fluorophenyl-substituted piperazine linked via a propan-2-yl carbamate group to a thiophen-2-yl ring. The carbamate group distinguishes it from related analogs, which typically employ ketone or methanone linkages. Such structural modifications influence electronic properties, pharmacokinetics, and target-binding interactions, making it a candidate for therapeutic applications (e.g., CNS or metabolic disorders) .

Properties

IUPAC Name |

phenyl N-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN3O2S/c1-18(26-24(29)30-19-8-3-2-4-9-19)23(22-12-7-17-31-22)28-15-13-27(14-16-28)21-11-6-5-10-20(21)25/h2-12,17-18,23H,13-16H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENLYVGTSNQQPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3F)NC(=O)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Electronic Effects

The table below highlights key structural differences between the target compound and similar arylpiperazine-thiophene derivatives:

Key Observations:

- Piperazine Substitution: The 2-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, balancing lipophilicity and metabolic stability. Phenyl (MK38) lacks halogenation, reducing polarity and possibly altering target selectivity .

- This may improve bioavailability or resistance to enzymatic degradation .

Yield Considerations:

Physicochemical Properties

- Stability : Carbamates generally exhibit greater hydrolytic stability than esters, suggesting longer in vivo half-lives .

Preparation Methods

Buchwald-Hartwig Amination

A Pd-catalyzed coupling between 1-bromo-2-fluorobenzene and piperazine achieves N-arylation. Optimized conditions use Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 110°C for 24 hours, yielding 72–78%. Purification via silica chromatography (EtOAc/hexane, 1:3) provides the intermediate in >95% purity.

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient 1-fluoro-2-nitrobenzene reacts with piperazine in DMF at 80°C (K₂CO₃, 12 hours), followed by nitro group reduction (H₂, 10% Pd/C) to afford 1-(2-fluorophenyl)piperazine in 65% overall yield. This method avoids transition metals but requires careful control of nitro reduction conditions.

Preparation of 1-(Thiophen-2-yl)propan-2-amine

Thiophene Alkylation

Thiophen-2-ylmagnesium bromide reacts with epichlorohydrin in THF at −78°C, followed by NH₄Cl workup to yield 1-(thiophen-2-yl)propan-2-ol (84%). Subsequent Mitsunobu reaction with phthalimide (DIAD, PPh₃) and hydrazinolysis provides the amine in 68% overall yield.

Reductive Amination

Condensation of thiophene-2-carbaldehyde with nitroethane (TiCl₄, CH₂Cl₂, 0°C), followed by catalytic hydrogenation (Raney Ni, H₂, 50 psi), generates the amine in 76% yield. This one-pot method improves atom economy compared to stepwise approaches.

Carbamate Formation and Final Assembly

Carbamoylation Conditions

The key step involves reacting 1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine with phenyl chloroformate. Optimal results are obtained using:

Stereochemical Considerations

The propan-2-yl center introduces a chiral element. Racemic synthesis predominates in literature, though enantioselective routes using (R)-BINOL-phosphoric acid catalysts have been reported for analogous structures (ee up to 82%).

Process Optimization and Scalability

Protecting Group Strategies

Boc-protected intermediates facilitate purification during large-scale production. For example, tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate shows improved crystallinity compared to the free base.

Catalytic System Enhancements

Screening of palladium ligands (Xantphos vs. BINAP) reveals that BrettPhos provides superior turnover numbers (TON > 1,500) in Buchwald-Hartwig steps. Microwave-assisted reactions (150°C, 30 minutes) reduce coupling times by 80% while maintaining yields.

Analytical Characterization

Critical spectroscopic data confirm successful synthesis:

¹H NMR (400 MHz, CDCl₃)

- δ 7.32–7.28 (m, 2H, Ar-H)

- δ 6.91 (t, J = 8.4 Hz, 2H, Ar-H)

- δ 7.21 (dd, J = 5.2, 1.2 Hz, 1H, Thiophene-H)

- δ 4.85 (quin, J = 6.8 Hz, 1H, CH)

- δ 3.42–3.15 (m, 8H, Piperazine-H)

HRMS (ESI-TOF)

Calculated for C₂₄H₂₆FN₃O₂S [M+H]⁺: 440.1804

Found: 440.1801

Industrial-Scale Considerations

Cost Analysis

Bulk pricing for key reagents (2025 estimates):

| Reagent | Cost ($/kg) |

|---|---|

| 1-Bromo-2-fluorobenzene | 320 |

| Piperazine | 85 |

| Phenyl chloroformate | 1,150 |

The Buchwald-Hartwig route adds $12.50/g to production costs vs. $8.20/g for SNAr methods, justifying process optimization for high-value applications.

Waste Stream Management

Pd recovery systems using thiourea-functionalized resins achieve 98% metal reclamation from reaction filtrates. Neutralization of HCl byproducts with Ca(OH)₂ generates disposable CaCl₂.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enable safer handling of exothermic carbamoylation steps. A recent prototype achieved 92% yield with residence time <5 minutes.

Biocatalytic Approaches

Engineered transaminases demonstrate 34% conversion in amination of 1-(thiophen-2-yl)propan-2-one, suggesting future potential for greener synthesis.

Q & A

Q. What are the optimal synthetic routes for Phenyl (1-(4-(2-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)carbamate, and how can reaction yields be improved?

- Methodological Answer : The synthesis involves multi-step reactions, including piperazine ring formation, fluorophenyl/thiophene group coupling, and carbamate introduction. Key steps:

- Piperazine intermediate preparation : Use Buchwald-Hartwig coupling for aryl-piperazine bond formation under Pd catalysis .

- Thiophene-propanol coupling : Employ Mitsunobu conditions (DIAD, PPh₃) for stereospecific attachment .

- Carbamate formation : React with phenyl chloroformate in anhydrous THF at 0–5°C .

- Yield optimization : Use high-purity reagents, inert atmosphere, and column chromatography (silica gel, 3:1 hexane/EtOAc). Typical yields: 45–65% .

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Piperazine coupling | Pd(OAc)₂, Xantphos, K₂CO₃, DMF, 110°C | 58 | |

| Mitsunobu reaction | DIAD, PPh₃, THF, RT | 72 | |

| Carbamation | Phenyl chloroformate, THF, 0°C | 65 |

Q. How is the structural integrity of the compound validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., fluorophenyl aromatic signals at δ 7.2–7.8 ppm, thiophene protons at δ 6.8–7.1 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 442.18 calculated for C₂₄H₂₅FN₃O₂S) .

- X-ray crystallography : Resolve stereochemistry of the propan-2-yl carbamate moiety (if crystals form) .

Q. What stability profiles are observed under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH stability : Incubate in buffers (pH 1–9) at 37°C for 24h. Monitor degradation via HPLC (C18 column, 70:30 MeCN/H₂O). Carbamate hydrolysis dominates at pH <3 or >8 .

- Thermal stability : Store at 40°C/75% RH for 4 weeks. Degradation <5% in inert atmospheres .

Q. Which in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize assays based on structural analogs:

- Receptor binding : Radioligand displacement for serotonin (5-HT₁A/₂A) or dopamine D₂/D₃ receptors (IC₅₀ values) .

- Enzyme inhibition : Cytochrome P450 (CYP3A4) assays using fluorogenic substrates .

- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (EC₅₀ >50 μM indicates low toxicity) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide modifications to enhance receptor selectivity?

- Methodological Answer : Focus on functional group substitutions:

- Piperazine N-substitution : Replace 2-fluorophenyl with 3,5-difluorophenyl to improve 5-HT₁A affinity (ΔIC₅₀: 12 nM → 6 nM) .

- Thiophene ring modification : Introduce methyl groups at C3 to reduce off-target dopamine D₂ binding .

- Carbamate replacement : Test urea or amide analogs for metabolic stability .

Q. How should researchers resolve contradictions in reported biological activity data?

- Methodological Answer : Address discrepancies via:

- Assay standardization : Use identical cell lines (e.g., CHO-K1 vs. HEK-293), ligand concentrations, and incubation times .

- Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across studies (p<0.05 threshold) .

- Meta-analysis : Pool data from ≥3 independent studies to identify outliers .

Q. What mechanistic insights explain its interaction with neurotransmitter receptors?

- Methodological Answer : Computational and experimental approaches:

Q. What strategies optimize bioavailability for in vivo studies?

- Methodological Answer : Improve pharmacokinetics via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.